N-(2-bromophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethylene glycol dimethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl-substituted compounds, and various substituted benzoxazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2-BROMOPHENYL)-2-CHLORONICOTINAMIDE: This compound shares the bromophenyl group and has similar biological activities.
N-(2-BROMOPHENYL)ACETAMIDE: Another related compound with similar synthetic routes and applications.
Uniqueness
What sets N-(2-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its tetrahydrobenzoxazepine ring provides additional stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17BrN2O4S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C17H17BrN2O4S/c1-25(22,23)20-11-10-16(24-15-9-5-4-8-14(15)20)17(21)19-13-7-3-2-6-12(13)18/h2-9,16H,10-11H2,1H3,(H,19,21) |
InChI Key |
YGJKYVPRDQHMEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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